An In-depth Technical Guide to Z-Gly-Gly-Arg-AMC: Properties, Structure, and Applications
An In-depth Technical Guide to Z-Gly-Gly-Arg-AMC: Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the fluorogenic substrate Z-Gly-Gly-Arg-AMC, tailored for researchers, scientists, and drug development professionals. This document details experimental methodologies and explores the pertinent biological pathways associated with its enzymatic targets.
Core Chemical Properties and Structure
Z-Gly-Gly-Arg-AMC, also known as Z-GGR-AMC, is a synthetic peptide substrate widely utilized for the sensitive detection of various serine proteases. The molecule consists of a tripeptide sequence (Gly-Gly-Arg) linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group. Its hydrochloride (HCl) salt form is also commonly used to enhance aqueous solubility.
Quantitative Data Summary
The key chemical and physical properties of Z-Gly-Gly-Arg-AMC and its hydrochloride salt are summarized in the table below for easy reference and comparison.
| Property | Z-Gly-Gly-Arg-AMC (Free Base) | Z-Gly-Gly-Arg-AMC HCl |
| Molecular Formula | C₂₈H₃₃N₇O₇ | C₂₈H₃₄ClN₇O₇ |
| Molecular Weight | 579.6 g/mol | 616.1 g/mol |
| CAS Number | 66216-78-2 | 102601-58-1 |
| Purity | Typically ≥95% by HPLC | Typically >99% |
| Appearance | White to off-white solid | White solid |
| Solubility | Soluble in Water | Highly soluble in water |
| Storage Conditions | Store at -20°C, desiccated | Store at -20°C, protected from moisture. |
| Fluorescence | Excitation: 360-380 nm, Emission: 440-460 nm (for cleaved AMC) | Excitation: 360-380 nm, Emission: 440-460 nm (for cleaved AMC) |
Chemical Structure
The chemical structure of Z-Gly-Gly-Arg-AMC is defined by the sequence of its constituent amino acids and the attached protective and fluorogenic groups.
Canonical SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)--INVALID-LINK--N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3[1]
The structure is composed of:
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Benzyloxycarbonyl (Z) group: An N-terminal protecting group.
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Gly-Gly-Arg tripeptide: The recognition sequence for the target proteases.
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7-amino-4-methylcoumarin (AMC): A fluorogenic leaving group that fluoresces upon cleavage from the peptide.
Enzymatic Cleavage and Signaling Pathways
Z-Gly-Gly-Arg-AMC is a substrate for several trypsin-like serine proteases, most notably thrombin, urokinase, and trypsin itself.[1][2] The enzymatic activity of these proteases on the substrate leads to the hydrolysis of the amide bond between the arginine residue and the AMC moiety. This cleavage event liberates the highly fluorescent AMC, allowing for the quantitative measurement of enzyme activity.
Enzymatic cleavage of Z-Gly-Gly-Arg-AMC.
The Coagulation Cascade and Thrombin
A primary application of Z-Gly-Gly-Arg-AMC is in the study of thrombin activity within the coagulation cascade. Thrombin (Factor IIa) is a critical enzyme that catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. The generation of thrombin is the culmination of a series of enzymatic reactions involving various clotting factors.
The Coagulation Cascade leading to Thrombin generation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing Z-Gly-Gly-Arg-AMC.
General Experimental Workflow for Fluorometric Enzyme Assays
The fundamental workflow for measuring protease activity using Z-Gly-Gly-Arg-AMC involves the preparation of reagents, incubation, and fluorescence detection.
General workflow for a fluorometric enzyme assay.
Detailed Protocol: Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)
This protocol is adapted from the widely used Calibrated Automated Thrombogram (CAT) method for measuring thrombin generation in platelet-poor plasma (PPP).
Materials:
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Platelet-Poor Plasma (PPP) sample
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Z-Gly-Gly-Arg-AMC substrate solution (e.g., 2.5 mM in DMSO)
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Thrombin calibrator (a fixed concentration of active thrombin-α2-macroglobulin complex)
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Trigger solution (e.g., containing tissue factor and phospholipids)
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Assay buffer (e.g., HEPES or Tris-buffered saline with CaCl₂)
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96-well black microplate
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Fluorometric plate reader with temperature control (37°C) and appropriate filters (Ex: ~390 nm, Em: ~460 nm)
Procedure:
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Preparation: Thaw all reagents and plasma samples at 37°C.
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Plate Setup:
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Pipette 80 µL of PPP into the sample wells.
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Pipette 80 µL of PPP into the calibrator wells.
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Addition of Calibrator and Trigger:
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Add 20 µL of thrombin calibrator to the calibrator wells.
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Add 20 µL of trigger solution to the sample wells.
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Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.
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Initiation of Reaction:
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Dispense 20 µL of a pre-warmed mixture of Z-Gly-Gly-Arg-AMC and CaCl₂ into all wells simultaneously to start the reaction.
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Fluorescence Reading: Immediately place the plate in the fluorometer and begin reading the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes).
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Data Analysis:
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The fluorescence signal from the calibrator wells is used to convert the fluorescence units from the sample wells into thrombin concentration (nM).
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A thrombin generation curve (thrombogram) is generated, from which key parameters can be derived, including Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak.
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Representative Protocol: Urokinase Activity Assay
This protocol is a representative method for measuring urokinase activity using a fluorogenic substrate like Z-Gly-Gly-Arg-AMC, based on commercially available assay kits.
Materials:
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Urokinase-containing sample (e.g., cell lysate, purified enzyme)
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Urokinase Assay Buffer (a Tris or HEPES-based buffer, pH 7.5-8.5)
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Z-Gly-Gly-Arg-AMC substrate (e.g., 1 mM stock solution)
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Urokinase standard for calibration curve
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96-well black microplate
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Fluorometric plate reader
Procedure:
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Standard Curve Preparation: Prepare a dilution series of the urokinase standard in Assay Buffer.
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Sample Preparation: Dilute samples as needed in Assay Buffer.
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Plate Setup: Add 50 µL of the standards and samples to the wells of the microplate.
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Reaction Mix Preparation: For each well, prepare a reaction mix containing Assay Buffer and the Z-Gly-Gly-Arg-AMC substrate. The final substrate concentration is typically in the range of 50-200 µM.
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Initiation of Reaction: Add 50 µL of the reaction mix to each well.
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Fluorescence Measurement: Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C (Ex: ~350-380 nm, Em: ~440-460 nm).
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Data Analysis: Calculate the rate of change in fluorescence for each well. Use the standard curve to determine the urokinase activity in the samples.
Representative Protocol: Trypsin Activity Assay
This is a general protocol for determining trypsin activity using Z-Gly-Gly-Arg-AMC.
Materials:
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Trypsin-containing sample
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Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
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Z-Gly-Gly-Arg-AMC substrate (e.g., 1 mM stock solution)
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Trypsin standard for calibration
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96-well black microplate
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Fluorometric plate reader
Procedure:
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Reagent Preparation: Prepare solutions of trypsin standard and samples in the Assay Buffer.
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Plate Setup: Add 50 µL of standards and samples to the wells.
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Substrate Addition: Prepare a working solution of Z-Gly-Gly-Arg-AMC in Assay Buffer. Add 50 µL of this solution to each well to initiate the reaction. Final substrate concentrations often range from 50-200 µM.
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Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) and measure the fluorescence kinetically (Ex: ~360-380 nm, Em: ~440-460 nm).
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Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time plot. Relate the activity of the samples to the trypsin standard curve.
Conclusion
Z-Gly-Gly-Arg-AMC is a versatile and sensitive fluorogenic substrate that is indispensable for the study of trypsin-like serine proteases. Its well-defined chemical properties and structure, coupled with its applicability in robust and reproducible experimental protocols, make it a valuable tool for researchers in basic science and drug development. The detailed methodologies and pathway visualizations provided in this guide serve as a comprehensive resource for the effective utilization of this important research compound.
